3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid
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Overview
Description
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid is an organic compound with the molecular formula C10H18O6S It is known for its unique structure, which includes an ethylsulfonyl group attached to a propyl chain, which is further connected to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid typically involves the reaction of ethylsulfonyl chloride with a suitable propyl derivative, followed by the introduction of the pentanedioic acid moiety. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production time. Additionally, the purification process might involve crystallization or chromatography techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile employed .
Scientific Research Applications
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s ability to undergo multiple types of chemical reactions also allows it to participate in diverse biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Methylsulfonyl)propyl]-Pentanedioic Acid
- 3-[2-(Propylsulfonyl)propyl]-Pentanedioic Acid
- 3-[2-(Butylsulfonyl)propyl]-Pentanedioic Acid
Uniqueness
3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties compared to its analogs. The length and nature of the sulfonyl group can significantly influence the compound’s reactivity and interaction with biological targets. This makes this compound particularly valuable in research applications where precise chemical modifications are required .
Properties
Molecular Formula |
C10H18O6S |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
3-(2-ethylsulfonylpropyl)pentanedioic acid |
InChI |
InChI=1S/C10H18O6S/c1-3-17(15,16)7(2)4-8(5-9(11)12)6-10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
LWWJRPFUULSJCD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(C)CC(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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